

3-Ethyloctan-3-ol: A Comprehensive Technical Guide

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Compound of Interest

Compound Name: 3-Ethyloctan-3-ol

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For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Ethyloctan-3-ol is a tertiary alcohol with the chemical formula $C_{10}H_{22}O$.^[1] As a member of the tertiary alcohol family, it exhibits characteristic chemical properties and reactivity. This technical guide provides an in-depth overview of the chemical and physical properties of **3-Ethyloctan-3-ol**, detailed experimental protocols for its synthesis and analysis, and a summary of its spectral data. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Chemical and Physical Properties

The fundamental chemical and physical properties of **3-Ethyloctan-3-ol** are summarized in the table below. These properties are crucial for its handling, storage, and application in various chemical reactions.

Property	Value	Reference
IUPAC Name	3-Ethyl octan-3-ol	[1]
CAS Number	2051-32-3	[1]
Molecular Formula	C ₁₀ H ₂₂ O	[1]
Molecular Weight	158.28 g/mol	[1]
Appearance	Colorless liquid (presumed)	
Density	0.828 g/cm ³	
Boiling Point	201.3 °C at 760 mmHg	
Melting Point	-1.53 °C (estimated)	
Flash Point	81.1 °C	
Refractive Index	1.434	
LogP	3.70 (Predicted)	
Hydrogen Bond Donor Count	1	[1]
Hydrogen Bond Acceptor Count	1	[1]
Rotatable Bond Count	6	[1]

Experimental Protocols

Synthesis of 3-Ethyl octan-3-ol via Grignard Reaction

3-Ethyl octan-3-ol can be synthesized through the reaction of an appropriate ester with a Grignard reagent. Specifically, the reaction of ethyl propionate with pentylmagnesium bromide will yield the desired tertiary alcohol.[2] Esters react with two equivalents of a Grignard reagent to produce tertiary alcohols.[3][4]

Materials:

- Magnesium turnings

- Iodine crystal (as initiator)
- Anhydrous diethyl ether
- 1-Bromopentane
- Ethyl propionate
- Saturated aqueous ammonium chloride solution
- Anhydrous sodium sulfate
- 5% Sodium bicarbonate solution
- Brine (saturated NaCl solution)
- Hydrochloric acid (for cleaning glassware)

Procedure:

- Preparation of the Grignard Reagent (Pentylmagnesium Bromide):
 - All glassware must be thoroughly dried in an oven and assembled while hot to prevent moisture contamination.
 - In a round-bottom flask equipped with a reflux condenser and a dropping funnel, place magnesium turnings.
 - Add a small crystal of iodine.
 - Add a solution of 1-bromopentane in anhydrous diethyl ether dropwise from the dropping funnel. The reaction is initiated by the appearance of a cloudy solution and gentle refluxing of the ether.
 - Once the reaction has started, the remaining 1-bromopentane solution is added at a rate that maintains a gentle reflux.

- After the addition is complete, the mixture is refluxed for an additional 30 minutes to ensure complete reaction of the magnesium.
- Reaction with Ethyl Propionate:
 - The Grignard reagent solution is cooled in an ice bath.
 - A solution of ethyl propionate in anhydrous diethyl ether is added dropwise from the dropping funnel. An exothermic reaction will occur. The rate of addition should be controlled to maintain a gentle reflux.
 - After the addition is complete, the reaction mixture is stirred at room temperature for 1-2 hours.
- Work-up and Purification:
 - The reaction mixture is carefully poured over a mixture of crushed ice and a saturated aqueous solution of ammonium chloride to quench the reaction and hydrolyze the magnesium alkoxide salt.
 - The ethereal layer is separated, and the aqueous layer is extracted with diethyl ether.
 - The combined organic layers are washed with a 5% sodium bicarbonate solution, followed by brine.
 - The organic layer is dried over anhydrous sodium sulfate.
 - The diethyl ether is removed by rotary evaporation.
 - The crude **3-Ethyl octan-3-ol** is then purified by fractional distillation under reduced pressure.

Characterization and Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

The purity of the synthesized **3-Ethyl octan-3-ol** can be determined, and its identity confirmed, using Gas Chromatography-Mass Spectrometry (GC-MS).

Instrumentation and Conditions:

- Gas Chromatograph: Equipped with a capillary column suitable for alcohol analysis (e.g., DB-Wax or equivalent).
- Carrier Gas: Helium at a constant flow rate.
- Injector Temperature: 250 °C.
- Oven Temperature Program:
 - Initial temperature: 50 °C, hold for 2 minutes.
 - Ramp: 10 °C/min to 220 °C.
 - Hold at 220 °C for 5 minutes.
- Mass Spectrometer:
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Mass Range: m/z 40-400.
 - Ion Source Temperature: 230 °C.

Sample Preparation:

- A dilute solution of the purified **3-Ethyl octan-3-ol** is prepared in a volatile organic solvent such as dichloromethane or diethyl ether.

Spectral Data

Mass Spectrometry (MS)

The mass spectrum of **3-Ethyl octan-3-ol** is characterized by the absence of a prominent molecular ion peak (m/z 158), which is typical for tertiary alcohols due to the instability of the molecular ion.^[5] The fragmentation pattern is dominated by alpha-cleavage, leading to the loss of alkyl radicals.

Key Fragmentation Peaks:

- m/z 129: $[M - C_2H_5]^+$, loss of an ethyl radical. This is often the base peak.
- m/z 87: $[M - C_5H_{11}]^+$, loss of a pentyl radical.
- m/z 59: $[C_3H_7O]^+$, a fragment containing the hydroxyl group.
- m/z 43: $[C_3H_7]^+$, a propyl fragment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While specific spectra for **3-Ethyl octan-3-ol** are not readily available in public databases, the expected chemical shifts and splitting patterns can be predicted based on its structure and data from similar tertiary alcohols.

1H NMR (Predicted):

- ~0.9 ppm (triplet, 6H): The two terminal methyl groups of the ethyl and pentyl chains.
- ~1.2-1.6 ppm (multiplet, 12H): The methylene groups of the ethyl and pentyl chains.
- ~1.5 ppm (singlet, 1H): The hydroxyl proton. This peak may be broad and its chemical shift is concentration and solvent dependent.

^{13}C NMR (Predicted):

- ~8-15 ppm: The two terminal methyl carbons.
- ~23-40 ppm: The methylene carbons of the alkyl chains.
- ~75-80 ppm: The quaternary carbon attached to the hydroxyl group.

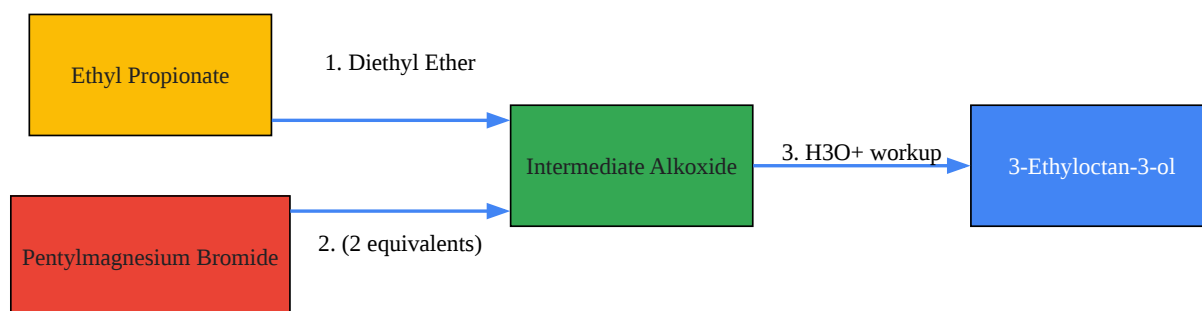
Infrared (IR) Spectroscopy

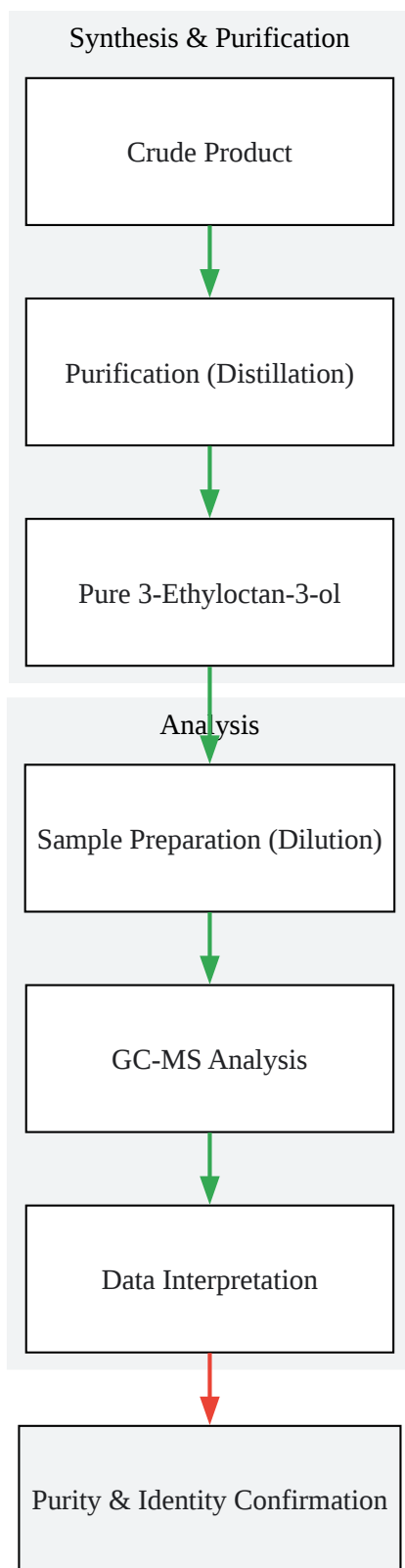
The IR spectrum of **3-Ethyl octan-3-ol** will exhibit characteristic absorption bands for the hydroxyl and alkyl groups.

Expected IR Absorption Bands:

- $\sim 3400\text{ cm}^{-1}$ (broad): O-H stretching vibration of the hydroxyl group. The broadness is due to hydrogen bonding.
- $\sim 2850\text{-}2960\text{ cm}^{-1}$ (strong, sharp): C-H stretching vibrations of the alkyl chains.
- $\sim 1465\text{ cm}^{-1}$ and $\sim 1375\text{ cm}^{-1}$: C-H bending vibrations.
- $\sim 1150\text{ cm}^{-1}$ (strong): C-O stretching vibration of the tertiary alcohol.

Mandatory Visualizations





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